molecular formula C10H16N4O2 B10898872 1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide

1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10898872
M. Wt: 224.26 g/mol
InChI Key: IYCLPSYGWKXCQP-UHFFFAOYSA-N
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Description

1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that combines a pyrazole ring with a morpholine moiety

Preparation Methods

The synthesis of 1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of the Morpholine Moiety: The morpholine ring can be attached through nucleophilic substitution reactions, where the pyrazole derivative reacts with morpholine under suitable conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide can be compared with similar compounds, such as:

  • 1-ethyl-N-[2-(morpholin-4-yl)ethyl]piperidin-4-amine
  • 1-ethyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the pyrazole ring and morpholine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

2-ethyl-N-morpholin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C10H16N4O2/c1-2-14-9(3-4-11-14)10(15)12-13-5-7-16-8-6-13/h3-4H,2,5-8H2,1H3,(H,12,15)

InChI Key

IYCLPSYGWKXCQP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NN2CCOCC2

Origin of Product

United States

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